![molecular formula C25H23ClF2N4O2 B8103434 TRPV4 agonist-1](/img/structure/B8103434.png)
TRPV4 agonist-1
Übersicht
Beschreibung
TRPV4 agonist-1 is a useful research compound. Its molecular formula is C25H23ClF2N4O2 and its molecular weight is 484.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality TRPV4 agonist-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TRPV4 agonist-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Role in Pain Management
The TRPV1 receptor, closely related to TRPV4, has been explored for its contribution to pain conditions. TRPV1 antagonists are under clinical trials for chronic inflammatory pain and migraine. Additionally, TRPV1 antagonists show promise for other types of pain, including cancer-related pain, and may improve quality of life for people with chronic intractable pain due to cancer, AIDS, or diabetes. TRPV1 antagonists could also be useful in treating disorders like urinary urge incontinence, chronic cough, and irritable bowel syndrome (Szallasi, Cortright, Blum, & Eid, 2007).
Therapeutic Potential in Various Diseases
TRPV4 has therapeutic potential in the treatment of diseases such as osteoarthritis, respiratory illnesses, gastrointestinal disorders, pain, and congestive heart failure. The recent advancements in TRPV4 drug discovery have produced several novel TRPV4 agonist or antagonist templates, with the first selective TRPV4 antagonist evaluated in early clinical trials (Lawhorn, Brnardic, & Behm, 2020).
Role in Cancer Pathogenesis and Therapy
TRPV1, another member of the TRPV family, is implicated in cancer tumorigenesis and development, with altered TRPV1 expression levels in various cancer cell types. TRPV1 agonists/antagonists, currently under clinical trial, show potential as drug targets for treating diseases, including cancer. These compounds may reveal anti-cancer effects, functioning via or independent of TRPV1 (Li et al., 2021).
Implications in Diabetes and Diabetes-Related Complications
TRPV4 is involved in β-cell replication, insulin production, and secretion in type 2 diabetes. TRPV4 agonists have insulinotropic activity, but prolonged activation can lead to β-cell dysfunction and death. TRPV4 also plays a role in diabetes-related complications like obesity, cardiovascular diseases, diabetic retinopathy, nephropathy, and neuropathy. TRPV4 antagonists reduce obesity, insulin resistance, and other complications in type 2 diabetes models (Hu et al., 2020).
Potential in Treating Bladder Overactivity
TRPV4 channels, as mechanosensors in the urinary bladder, indicate that modulation of these channels could be a novel therapy for overactive bladder and storage dysfunction. The effects of TRPV4 agonists on bladder function have been described, suggesting their potential in bladder dysfunctions (Angelico & Testa, 2010).
Eigenschaften
IUPAC Name |
8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O2.ClH/c1-29-13-15-30(16-14-29)25-28-23-21(3-2-4-22(23)27)24(32)31(25)18-7-11-20(12-8-18)33-19-9-5-17(26)6-10-19;/h2-12H,13-16H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVDBGZQVBEFIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TRPV4 agonist-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.